molecular formula C24H22N4O4 B4393487 4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE

4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE

Cat. No.: B4393487
M. Wt: 430.5 g/mol
InChI Key: GSDMWJCKEIWFKE-UHFFFAOYSA-N
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Description

4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is an organic compound with the molecular formula C24H22N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the piperazine ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is not well-documented. compounds with similar structures often interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring can enhance bioactivity by facilitating positive interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is unique due to its specific combination of a nitro group, a phenyl group, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c29-23(18-10-12-20(13-11-18)28(31)32)25-22-9-5-4-8-21(22)24(30)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDMWJCKEIWFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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